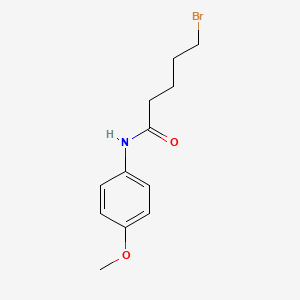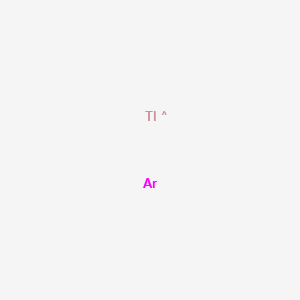
Argon;thallium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argon;thallium is a compound that combines the noble gas argon with the post-transition metal thallium Argon is known for its chemical inertness, while thallium is recognized for its toxicity and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The preparation of argon;thallium typically involves the reaction of thallium with argon under specific conditions. One common method is the use of a high-temperature furnace where thallium is heated in the presence of argon gas. The reaction conditions often include temperatures ranging from 300°C to 600°C and the use of a controlled atmosphere to prevent contamination.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of reaction conditions and the production of high-purity this compound compounds.
化学反応の分析
Types of Reactions: Argon;thallium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Thallium, in particular, is known for its ability to form compounds with different oxidation states, such as +1 and +3.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with chlorine may produce thallium chloride, while the reaction with oxygen may result in thallium oxide.
科学的研究の応用
Chemistry: In chemistry, argon;thallium is used as a reagent in various synthetic processes. Its unique properties make it valuable in the study of reaction mechanisms and the development of new compounds.
Biology: In biology, this compound has been explored for its potential use in imaging and diagnostic techniques. Thallium’s ability to mimic potassium ions allows it to be used in studies of cellular processes and ion transport.
Medicine: In medicine, this compound is used in cardiovascular imaging to detect heart diseases. Thallium isotopes are employed in nuclear medicine for diagnostic purposes, providing valuable information about the function of the heart and other organs.
Industry: In industry, this compound is used in the production of high-temperature superconductors, semiconductors, and specialized glass. Its unique properties make it suitable for applications that require materials with specific electrical and thermal characteristics.
作用機序
The mechanism of action of argon;thallium involves its interaction with various molecular targets and pathways. Thallium can replace potassium ions in biological systems, affecting cellular processes such as ion transport and enzyme activity. Argon, on the other hand, is known for its neuroprotective and organoprotective properties, which are thought to be mediated through its effects on cellular signaling pathways and oxidative stress.
類似化合物との比較
Similar Compounds: Similar compounds to argon;thallium include other thallium-containing compounds such as thallium chloride, thallium oxide, and thallium sulfate. Additionally, compounds containing other noble gases, such as krypton;thallium and xenon;thallium, may exhibit similar properties.
Uniqueness: this compound is unique due to the combination of argon’s inertness and thallium’s reactivity. This combination results in a compound with distinct chemical and physical properties that are not observed in other thallium or noble gas compounds. Its applications in various fields, including medicine and industry, highlight its versatility and potential for further research and development.
特性
CAS番号 |
152633-40-4 |
|---|---|
分子式 |
ArTl |
分子量 |
244.3 g/mol |
IUPAC名 |
argon;thallium |
InChI |
InChI=1S/Ar.Tl |
InChIキー |
LCMKMCWDVWLMKN-UHFFFAOYSA-N |
正規SMILES |
[Ar].[Tl] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


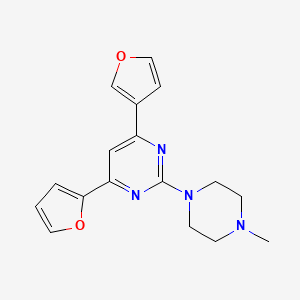
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)


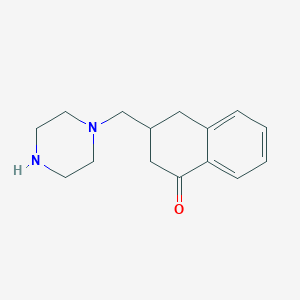
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
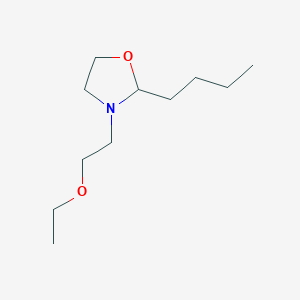
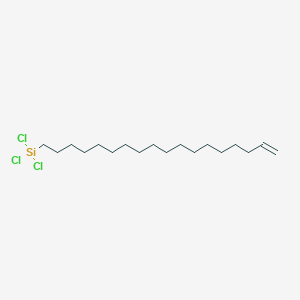
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)
